molecular formula C17H17N B13042939 ((1S)-1-(2-Anthryl)ethyl)methylamine

((1S)-1-(2-Anthryl)ethyl)methylamine

Cat. No.: B13042939
M. Wt: 235.32 g/mol
InChI Key: UEBVYUANYQUFAN-LBPRGKRZSA-N
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Description

“((1S)-1-(2-Anthryl)ethyl)methylamine” is an organic compound that features an anthracene moiety attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((1S)-1-(2-Anthryl)ethyl)methylamine” typically involves the following steps:

    Starting Materials: Anthracene and ethylamine.

    Reaction: The anthracene is functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position.

    Coupling Reaction: The functionalized anthracene is then reacted with ethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

“((1S)-1-(2-Anthryl)ethyl)methylamine” can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinones.

    Reduction: Reduction reactions can modify the anthracene ring or the amine group.

    Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of “((1S)-1-(2-Anthryl)ethyl)methylamine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. In materials science, its electronic properties may be exploited in the design of organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Anthryl)ethylamine: Lacks the methyl group on the amine.

    N-Methyl-1-(2-anthryl)ethylamine: Similar structure but different stereochemistry.

    Anthracene derivatives: Various compounds with modifications on the anthracene ring.

Uniqueness

“((1S)-1-(2-Anthryl)ethyl)methylamine” is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

(1S)-1-anthracen-2-yl-N-methylethanamine

InChI

InChI=1S/C17H17N/c1-12(18-2)13-7-8-16-10-14-5-3-4-6-15(14)11-17(16)9-13/h3-12,18H,1-2H3/t12-/m0/s1

InChI Key

UEBVYUANYQUFAN-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC

Canonical SMILES

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC

Origin of Product

United States

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